3-fluoro-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)benzonitrile
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Overview
Description
3-fluoro-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)benzonitrile is a complex organic compound that features a unique combination of fluorine, thieno[3,2-c]pyridine, and benzonitrile moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)benzonitrile typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-fluoro-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)benzonitrile involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play a role in disease pathways. The compound’s unique structure allows it to modulate these targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-({4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}carbonyl)phenol
- 3-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}benzoic acid
Uniqueness
Compared to similar compounds, 3-fluoro-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)benzonitrile stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Its fluorine atom and benzonitrile moiety are particularly noteworthy, as they can influence the compound’s interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C15H13FN2S |
---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C15H13FN2S/c16-14-7-11(8-17)1-2-12(14)9-18-5-3-15-13(10-18)4-6-19-15/h1-2,4,6-7H,3,5,9-10H2 |
InChI Key |
ZMTGQNPQIIGLRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=C(C=C(C=C3)C#N)F |
Origin of Product |
United States |
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